molecular formula C24H20N2O3S B11093200 N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide

N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide

Cat. No.: B11093200
M. Wt: 416.5 g/mol
InChI Key: MVSNDOCEOGLHPD-UHFFFAOYSA-N
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Description

N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide typically involves multiple steps. One common method includes the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium by an α-halocarbonyl compound, followed by Thorpe-Ziegler cyclization to form 3-aminothieno[2,3-b]pyridines . The amino group is then diazotized and substituted with an azido group, which is subsequently reacted with triphenylphosphine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thieno[2,3-b]pyridine core and benzamide moiety make it a versatile compound for various applications .

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide

InChI

InChI=1S/C24H20N2O3S/c1-15-13-18(14-29-2)19-20(26-23(28)17-11-7-4-8-12-17)22(30-24(19)25-15)21(27)16-9-5-3-6-10-16/h3-13H,14H2,1-2H3,(H,26,28)

InChI Key

MVSNDOCEOGLHPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)COC

Origin of Product

United States

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